Cas no 41060-15-5 (Neobavaisoflavone)

Neobavaisoflavone is a naturally occurring isoflavone compound derived primarily from the medicinal plant Psoralea corylifolia. It exhibits notable biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological research. Structurally, it features a flavonoid backbone with hydroxyl and prenyl groups, contributing to its interaction with cellular targets such as kinases and transcription factors. Neobavaisoflavone has demonstrated potential in modulating signaling pathways like NF-κB and PI3K/AKT, suggesting applications in chemoprevention and therapy. Its stability and bioavailability are areas of ongoing study to optimize its therapeutic utility. This compound is commonly used in research settings for investigating its mechanistic effects.
Neobavaisoflavone structure
Neobavaisoflavone structure
商品名:Neobavaisoflavone
CAS番号:41060-15-5
MF:C20H18O4
メガワット:322.3545
MDL:MFCD00800660
CID:95042
PubChem ID:354335583

Neobavaisoflavone 化学的及び物理的性質

名前と識別子

    • 3''-PRENYLDAIDZEIN
    • 4H-1-Benzopyran-4-one,7-hydroxy-3-[4- hydroxy-3-(3-methyl-2-butenyl)phenyl]-
    • 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
    • Neobavaisoflavone
    • 7-Hydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-4H-1-benzopyran-4-one
    • 4',7-Dihydroxy-3'-(3-methyl-2-butenyl)isoflavone
    • 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one
    • 7-Hydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-4H-chromen-4-one
    • [ "" ]
    • eobavaisoflavoe
    • 3'-Prenyldaidzein
    • 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-chromen-4-one
    • Flavone base + 2O, 1Prenyl
    • Neobavaisoflavone, >=98% (HPLC)
    • LMPK12050027
    • s
    • 7,4'-dihydroxy-3'-(gamma,gamma-dimethylallyl)isoflavone
    • CCG-265102
    • N1122
    • Q27135233
    • AKOS032948372
    • NS00097253
    • 7,4'-dihydroxy-3'-(3-methyl-buten-2-yl)isoflavone
    • 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-chromen-4-one
    • DTXSID30415769
    • XP161915
    • A873151
    • HY-N0720
    • SCHEMBL23028387
    • CS-3755
    • 7-hydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)-4H-chromen-4-one
    • GLXC-13259
    • 3?-Prenylliquiritigenin
    • CHEBI:66614
    • MFCD00800660
    • 41060-15-5
    • AS-57049
    • FT-0689387
    • AC-34893
    • s9286
    • CHEMBL512693
    • 7,4'-dihydroxy-3'-gamma,gamma-dimethylallyl isoflavone
    • ConMedNP.1260
    • 4',7-Dihydroxy-3'-prenylisoflavone
    • Dataset-S1.72
    • 7-hydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)chromen-4-one
    • 7,4'-Dihydroxy-3'-(g,g-dimethylallyl)isoflavone
    • 4H-1-Benzopyran-4-one, 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-; 4H-1-Benzopyran-4-one, 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- (9CI); 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; Neobavaisoflavone
    • Neobavaisoflavone7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one; CHEBI:66614; 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one
    • 7,4'-Dihydroxy-3'-(I3,I3-dimethylallyl)isoflavone
    • DTXCID00366618
    • DA-56095
    • 1ST11187
    • MDL: MFCD00800660
    • インチ: 1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3
    • InChIKey: OBGPEBYHGIUFBN-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])=C(C(C2C([H])=C([H])C(=C([H])C1=2)O[H])=O)C1C([H])=C([H])C(=C(C=1[H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 322.120509g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 322.120509g/mol
  • 単一同位体質量: 322.120509g/mol
  • 水素結合トポロジー分子極性表面積: 66.8Ų
  • 重原子数: 24
  • 複雑さ: 532
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 322.4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.279
  • ゆうかいてん: 195.0 to 199.0 deg-C
  • ふってん: 545.0±50.0 °C at 760 mmHg
  • フラッシュポイント: 197.7±23.6 °C
  • PSA: 70.67000
  • LogP: 4.37990
  • 最大波長(λmax): 300(lit.)

Neobavaisoflavone セキュリティ情報

Neobavaisoflavone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
1415586-5MG
Neobavaisoflavone, 97%
41060-15-5 97%
5MG
¥ 679 2022-04-25
TRC
N390068-1mg
Neobavaisoflavone
41060-15-5
1mg
$190.00 2023-05-17
ChemScence
CS-3755-10mg
Neobavaisoflavone
41060-15-5 99.91%
10mg
$271.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce44412-10mg
Neobavaisoflavone
41060-15-5 98%
10mg
¥730.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032057-5mg
Neobavaisoflavone
41060-15-5 98%()
5mg
¥440 2024-05-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N860583-5mg
Neobavaisoflavone
41060-15-5 >99%
5mg
¥795.00 2022-09-01
DC Chemicals
DCX-057-20 mg
Neobavaisoflavone
41060-15-5 >98%, Standard References Grade
20mg
$280.0 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83295-10MG
41060-15-5
10MG
¥5417.42 2023-01-06
BAI LING WEI Technology Co., Ltd.
1415586-25MG
Neobavaisoflavone, 97%
41060-15-5 97%
25MG
¥ 2841 2022-04-25
Chengdu Biopurify Phytochemicals Ltd
BP0989-20mg
Neobavaisoflavone
41060-15-5 98%
20mg
$45 2023-09-20

Neobavaisoflavone 関連文献

Neobavaisoflavoneに関する追加情報

Neobavaisoflavone (CAS No. 41060-15-5): A Comprehensive Overview of Its Structural, Pharmacological, and Therapeutic Implications

Neobavaisoflavone, a naturally occurring flavonoid derivative, is characterized by its unique chemical structure and a wide array of biological activities. With the CAS No. 41060-15-5, this compound has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. Flavonoids are well-known for their antioxidant, anti-inflammatory, and anticancer properties, and Neobavaisoflavone is no exception.

The molecular structure of Neobavaisoflavone consists of a C15 backbone with two aromatic rings connected by a pyran ring. This configuration imparts remarkable stability and bioavailability, making it an attractive candidate for drug development. The compound’s flavonoid core is responsible for its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Recent studies have highlighted the pharmacological profile of Neobavaisoflavone, particularly in the context of cancer therapy. Research indicates that this compound exhibits potent inhibitory effects on several cancer cell lines by modulating key molecular targets such as kinases and transcription factors. For instance, studies have demonstrated its ability to inhibit the growth of breast cancer cells by downregulating the expression of cyclin D1 and survivin, which are critical for cell proliferation and survival.

Moreover, Neobavaisoflavone has shown promising anti-inflammatory properties, which are attributed to its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. In preclinical models, this compound has been found to ameliorate inflammation-induced tissue damage by inhibiting NF-κB activation. These findings suggest that Neobavaisoflavone could be a valuable therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The therapeutic potential of Neobavaisoflavone extends beyond oncology and inflammation research. Emerging evidence suggests that this flavonoid may also have neuroprotective effects. Studies have shown that Neobavaisoflavone can protect against neurotoxicity induced by oxidative stress in neuronal cells. This protective mechanism is likely mediated by its potent antioxidant activity, which helps neutralize reactive oxygen species (ROS) and prevent oxidative damage to cellular components.

In addition to its biological activities, the pharmacokinetic properties of Neobavaisoflavone have been extensively studied. Research indicates that this compound exhibits good oral bioavailability and can be efficiently absorbed into the bloodstream. Once metabolized, it undergoes conjugation with glucuronic acid and sulfate groups, which enhances its excretion via bile and urine. These characteristics make Neobavaisoflavone a promising candidate for clinical translation.

The synthesis of Neobavaisoflavone has also been a subject of interest in synthetic chemistry. Researchers have developed efficient synthetic routes that allow for scalable production of this compound. These methods often involve condensation reactions between flavanones and glycosyl donors, followed by structural modifications to achieve the desired configuration. The availability of synthetic protocols has facilitated further exploration of its pharmacological properties.

Future directions in the study of Neobavaisoflavone include clinical trials to validate its therapeutic efficacy in human populations. Given its promising preclinical results, this compound could serve as a lead molecule for developing novel therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases. Additionally, investigating its mechanism of action at a molecular level will provide insights into how it interacts with biological targets and elicits its effects.

In conclusion, Neobavaisoflavone (CAS No. 41060-15-5) is a multifaceted flavonoid derivative with significant therapeutic potential. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable candidate for drug development in various disease areas. As research continues to uncover new aspects of its pharmacological profile, Neobavaisoflavone is poised to make substantial contributions to modern medicine.

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